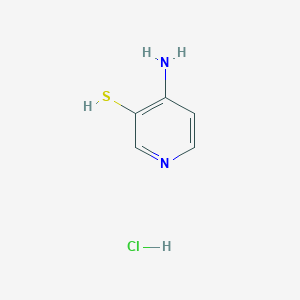

4-Aminopyridine-3-thiol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminopyridine-3-thiol hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2S and its molecular weight is 162.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-Aminopyridine-3-thiol hydrochloride in research samples?

A validated reverse-phase HPLC method is commonly employed, adapted from protocols used for structurally similar hydrochlorides. Key parameters include:

- Column : C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 μm) .

- Mobile phase : A mixture of phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate) and methanol (70:30 v/v) to optimize retention and resolution .

- Detection : UV absorption at 207–210 nm, adjusted based on the compound’s chromophore.

- Calibration : Linear range typically 1–10 μg·mL⁻¹, with regression analysis (e.g., Y=aX+b, r>0.999) . Method validation should include recovery tests (98–102%) and precision (RSD < 2%) across low, medium, and high concentrations.

Q. What safety protocols are critical for handling this compound?

- Training : All personnel must undergo hazard-specific training, including spill management and emergency procedures, as per institutional SOPs .

- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis to minimize inhalation risks .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

- Waste disposal : Neutralize acidic residues before disposal in accordance with local regulations .

Advanced Research Questions

Q. How can HPLC conditions be optimized to separate this compound from structurally similar impurities?

- Column screening : Test C8, phenyl, or HILIC columns to improve selectivity for thiol or amino groups.

- Gradient elution : Adjust methanol content (e.g., 20% → 50% over 15 minutes) to resolve co-eluting impurities .

- pH adjustment : Modify mobile phase pH (3.0–5.0) using acetic acid or ammonium formate to influence ionization and retention .

- Detection enhancement : Post-column derivatization with Ellman’s reagent (5,5′-dithiobis-(2-nitrobenzoic acid)) can improve sensitivity for thiol-containing analytes .

Q. How can contradictions in stability data under varying environmental conditions be resolved?

Contradictory results often arise from differences in experimental design. A systematic approach includes:

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Analytical triangulation : Cross-validate findings using HPLC, LC-MS, and NMR to confirm degradation products (e.g., oxidation of thiol to disulfide) .

- Statistical analysis : Apply multivariate regression to isolate factors (e.g., pH, temperature) contributing to instability .

Q. What strategies are effective for elucidating degradation pathways during accelerated stability studies?

- Forced degradation : Hydrolyze the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .

- Mass spectrometry : Use high-resolution LC-MS to identify fragment ions (e.g., loss of HCl or SH groups) and propose degradation mechanisms .

- Kinetic modeling : Calculate rate constants (k) and activation energy (Ea) using Arrhenius plots to predict shelf life .

Q. How should researchers design experiments to assess the compound’s reactivity in novel synthetic routes?

- Protection/deprotection : Evaluate thiol-group protection with trityl or acetyl groups during multi-step syntheses to prevent side reactions .

- Compatibility testing : Screen solvents (DMF, THF) and catalysts (Pd/C, Ni) for undesired interactions (e.g., HCl-mediated catalyst poisoning) .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction conditions .

Q. Data Contradiction and Conflict Analysis

Q. How can researchers address discrepancies in reported biological activity data?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to confirm IC₅₀ values .

- Control standardization : Use reference standards (e.g., dopamine hydrochloride) to calibrate assays and minimize batch variability .

- Meta-analysis : Compare data across studies while accounting for variables like cell line specificity or buffer composition .

Propiedades

IUPAC Name |

4-aminopyridine-3-thiol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVOUWHIWLPDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.